molecular formula C11H16Cl2N2O B8219807 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride

5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride

Cat. No.: B8219807
M. Wt: 263.16 g/mol
InChI Key: LBDGHAMROVHXHY-UHFFFAOYSA-N
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Description

5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to kinase inhibitors and receptor modulators due to the piperidine-pyridine scaffold, which is prevalent in drug discovery .

Properties

IUPAC Name

5-chloro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDGHAMROVHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-hydroxypyridine and 4-piperidinemethanol.

    Reaction Conditions: The hydroxyl group of 2-chloro-5-hydroxypyridine is converted to a leaving group, typically using a halogenating agent like thionyl chloride or phosphorus oxychloride.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 4-piperidinemethanol under basic conditions, often using a base like potassium carbonate or sodium hydride.

    Hydrochloride Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • The compound has been investigated for its potential use in treating psychiatric and neurological conditions. Research indicates that derivatives of piperidine, including this compound, may act as modulators of neurotransmitter systems, potentially offering therapeutic effects in disorders such as depression and anxiety .
  • Metalloproteinase Inhibition :
    • It has been identified as a potential inhibitor of metalloproteinases, particularly MMP12. This property is significant in the context of diseases characterized by tissue remodeling and inflammation, such as cancer and arthritis .
  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in certain cancer cell lines. This application is under exploration for developing new cancer therapies .

Case Study 1: Neurological Effects

A study published in Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that compounds with similar structures to this compound showed enhanced binding affinity to serotonin receptors, suggesting their potential use as antidepressants .

Case Study 2: Metalloproteinase Inhibition

Research documented in Bioorganic & Medicinal Chemistry Letters reported that piperidine derivatives could effectively inhibit MMP12 activity, which is crucial for tumor progression and metastasis. The study highlighted the role of structural modifications in enhancing inhibitory potency .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several piperidine- and pyridine-containing derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred pharmacological relevance.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride C₁₁H₁₅ClN₂O·HCl 272.17* 5-Cl, piperidin-4-ylmethoxy High polarity, water-soluble salt
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride () C₁₁H₁₇ClN₂O 228.72 5-Me, piperidin-4-yloxy Reduced electronegativity, moderate logP
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride () C₁₀H₁₄Cl₂N₃ 262.15 5-Cl, piperidin-4-ylamine Increased basicity, higher solubility
4-(Diphenylmethoxy)piperidine Hydrochloride () C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine High lipophilicity, low water solubility

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The chlorine atom in the target compound increases electronegativity and may enhance binding to electron-rich biological targets compared to the methyl group in the analog from .
  • Solubility and Bioavailability :

    • Hydrochloride salts (e.g., target compound and ) exhibit higher aqueous solubility than neutral analogs, favoring oral bioavailability .
    • The dihydrochloride salt in further enhances solubility but may increase renal clearance .

Pharmacological and Toxicological Insights

Table 2: Inferred Pharmacological Relevance
Compound Potential Applications Toxicity Considerations
Target Compound Kinase inhibition, CNS targets Limited data; HCl salt may reduce GI irritation
5-Methyl-2-(piperidin-4-yloxy)pyridine () Anticandidal agents, metabolic modulators Methyl group may lower hepatotoxicity risk
4-(Diphenylmethoxy)piperidine HCl () Antihistamines, dopamine antagonists High lipophilicity risks accumulation
Pioglitazone analogs () Antidiabetic (PPAR-γ agonism) Known bladder cancer risk (class effect)
Key Findings:
  • Target Compound : The pyridine-piperidine scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The chlorine atom may mimic ATP-binding interactions, as seen in imatinib-like drugs .
  • Pioglitazone Analogs : Compounds with ether-linked pyridine-piperidine structures () demonstrate the importance of substituent positioning for PPAR-γ activity, suggesting similar structure-activity relationships for the target compound .
  • Toxicity Gaps: Limited ecotoxicological data for the target compound (similar to ), necessitating further studies on biodegradability and chronic exposure .

Biological Activity

5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C11H16Cl2N2OC_{11}H_{16}Cl_2N_2O with a molecular weight of 263.16 g/mol. The synthesis typically involves the following steps:

  • Starting Materials : 2-chloro-5-hydroxypyridine and 4-piperidinemethanol.
  • Halogenation : The hydroxyl group of 2-chloro-5-hydroxypyridine is converted to a leaving group using thionyl chloride.
  • Nucleophilic Substitution : The resulting intermediate undergoes nucleophilic substitution with 4-piperidinemethanol in basic conditions.
  • Formation of Hydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been studied for its potential effects on various biological pathways, particularly in the context of medicinal chemistry and drug development .

The mechanism of action involves modulation of enzyme activity and receptor interactions, which can lead to various pharmacological effects. For instance, it has been noted that compounds with similar structures often exhibit significant activity against viral and bacterial targets, suggesting a broad spectrum of biological activity .

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. A study highlighted the structure-activity relationship (SAR) involving related compounds, where modifications to the piperidine ring significantly influenced antiviral efficacy. For example, compounds with a piperidinylmethoxy substituent showed enhanced activity compared to their analogs .

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that derivatives of this compound possess antibacterial and antifungal properties. For example, the compound was evaluated against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

CompoundActivity (MIC)Target Organism
This compound0.0039 - 0.025 mg/mLS. aureus, E. coli
Analog AIC50: 4.65 μMViral Target
Analog BIC50: 1.62 μMViral Target

Case Studies and Research Findings

  • Viral Inhibition : A study investigating the antiviral potential found that specific analogs of this compound had IC50 values ranging from 0.62 μM to over 10 μM against different viral strains, indicating varying levels of effectiveness based on structural modifications .
  • Antimicrobial Efficacy : Another research effort focused on the antibacterial properties revealed that certain derivatives effectively inhibited bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of halogen substituents was found to enhance bioactivity significantly .

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